[(2-Bromo-3-methoxyphenyl)methyl](methyl)amine
Description
(2-Bromo-3-methoxyphenyl)methylamine (CAS: 1509239-12-6) is a brominated aromatic amine with the molecular formula C₉H₁₂BrNO and a molecular weight of 230.10 g/mol. The compound features a phenyl ring substituted with a bromine atom at the 2-position and a methoxy group (-OCH₃) at the 3-position. The methylamine group (-CH₂NHCH₃) is attached to the benzene ring via a methylene bridge.
Properties
IUPAC Name |
1-(2-bromo-3-methoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-11-6-7-4-3-5-8(12-2)9(7)10/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEDAXCBPALPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Method
Nucleophilic substitution is a common approach for synthesizing (2-Bromo-3-methoxyphenyl)methylamine. This method typically involves the reaction of a suitable precursor, such as a brominated phenol derivative, with a nucleophile like methylamine in the presence of a base to facilitate the substitution reaction.
- Solvent: Polar aprotic solvents like DMF or DMSO enhance nucleophilicity.
- Temperature: Room temperature to elevated temperatures (up to 100°C) depending on the specific conditions.
- Catalyst: Optional, but can include bases like triethylamine or pyridine.
Table 1: Nucleophilic Substitution Reaction Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DMF | 80-100 | TEA | 70-80 |
| DMSO | 60-80 | Pyridine | 65-75 |
Reductive Amination Method
Reductive amination is another method used to synthesize (2-Bromo-3-methoxyphenyl)methylamine. This involves the reaction of a suitable aldehyde with methylamine in the presence of a reducing agent.
- Solvent: Commonly ethanol or methanol.
- Reducing Agent: Sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB-H).
- Temperature: Typically at room temperature.
Table 2: Reductive Amination Reaction Conditions
| Solvent | Reducing Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | NaBH4 | Room Temperature | 80-90 |
| Methanol | STAB-H | Room Temperature | 85-95 |
Catalytic Hydrogenation Method
Catalytic hydrogenation can be used to synthesize the compound from a nitro or azide precursor. This method involves the reduction of the precursor in the presence of a catalyst like palladium on carbon.
- Solvent: Ethanol or methanol.
- Catalyst: Palladium on carbon (Pd/C).
- Pressure: Elevated hydrogen pressure (e.g., 50 psi).
Table 3: Catalytic Hydrogenation Reaction Conditions
| Solvent | Catalyst | Pressure (psi) | Yield (%) |
|---|---|---|---|
| Ethanol | Pd/C | 50 | 90-95 |
| Methanol | Pd/C | 50 | 92-96 |
Synthesis via Methylamine Derivatives
Another approach involves the direct reaction of a brominated phenylmethyl halide with methylamine. This method is straightforward but may require careful control of reaction conditions to achieve high yields.
- Solvent: Commonly dichloromethane or chloroform.
- Base: Triethylamine or pyridine.
- Temperature: Room temperature to slightly elevated temperatures.
Table 4: Synthesis via Methylamine Derivatives
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | TEA | Room Temperature | 75-85 |
| Chloroform | Pyridine | Room Temperature | 80-90 |
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3-methoxyphenyl)methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone for halogen exchange reactions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzylamines.
Oxidation Reactions: Products include benzaldehydes or benzoic acids.
Reduction Reactions: Products include dehalogenated benzylamines or reduced methoxy derivatives.
Scientific Research Applications
(2-Bromo-3-methoxyphenyl)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-3-methoxyphenyl)methylamine involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- (2-Bromo-5-methoxyphenyl)methyl(methyl)amine (CAS: 767289-08-7): Differs in the positions of bromine (2-position) and methoxy (5-position) groups. The meta-methoxy group reduces steric hindrance compared to the ortho-methoxy group in the target compound.
- N-[(3-Bromo-4-fluorophenyl)methyl]-1-methoxypropan-2-amine (CAS: 1019629-37-8):
Amine Side Chain Modifications
- (4-Bromo-3-methylphenyl)methylamine (CAS: 1523722-03-3): Features a 2-methoxyethylamine side chain instead of a methylamine group.
- 1-(3-Bromophenyl)ethylamine (CAS: 1281963-86-7):
Heterocyclic and Trifluoromethyl Analogues
- (3-Bromothiophen-2-yl)methylamine (CAS: 1251216-05-3):
- (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride (CAS: 2155856-59-8):
Solubility and Lipophilicity
- The target compound’s methoxy group enhances water solubility compared to non-polar analogues like (4-Bromo-3-methylphenyl)methylamine.
- The trifluoromethyl analogue (CAS: 2155856-59-8) exhibits higher logP due to the -CF₃ group, making it more suitable for blood-brain barrier penetration in neurological applications .
Reactivity and Metabolic Stability
- Methylamine side chains (e.g., target compound) are susceptible to oxidative metabolism by enzymes like monoamine oxidase (MAO), whereas bulkier side chains (e.g., 2-methoxyethyl in CAS: 1523722-03-3) may hinder enzymatic access, improving metabolic stability .
- The allyl group in CAS: 1281963-86-7 introduces a site for metabolic epoxidation, which could generate reactive intermediates, increasing toxicity risks .
Biological Activity
(2-Bromo-3-methoxyphenyl)methylamine is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, drawing on diverse research findings.
Chemical Structure and Properties
The compound features a bromine atom , a methoxy group , and a methylamine group attached to a benzene ring. Its molecular formula is with a molecular weight of 227.11 g/mol. The specific arrangement of these functional groups contributes to its unique chemical reactivity and biological interactions.
Synthesis
The synthesis of (2-Bromo-3-methoxyphenyl)methylamine typically involves the bromination of 3-methoxybenzylamine using bromine in a solvent like acetic acid. This process requires careful control of reaction conditions to achieve selective bromination at the desired position on the benzene ring.
Biological Activity
Research has indicated that (2-Bromo-3-methoxyphenyl)methylamine may exhibit various biological activities, particularly in the fields of pharmacology and medicinal chemistry. Below are some key findings:
Antimicrobial Activity
Studies have shown that the compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism appears to involve disrupting bacterial cell membranes, leading to cell death.
Anticancer Properties
Preliminary investigations suggest that (2-Bromo-3-methoxyphenyl)methylamine may have anticancer effects. It has been tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. The compound's ability to interact with specific molecular targets involved in cancer cell signaling pathways is under investigation.
Interaction with Biological Targets
The biological activity of this compound is believed to stem from its interaction with various receptors and enzymes. For instance, it may act as an inhibitor for certain kinases involved in cancer progression or as an agonist for neurotransmitter receptors, potentially influencing neurological functions .
Case Studies and Research Findings
Several studies have explored the biological effects of (2-Bromo-3-methoxyphenyl)methylamine:
- Antimicrobial Efficacy : A study reported that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
- Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines demonstrated that the compound could inhibit cell growth by inducing apoptosis through caspase activation pathways .
- Neuropharmacological Effects : Research has indicated that (2-Bromo-3-methoxyphenyl)methylamine may modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders .
The precise mechanism of action for (2-Bromo-3-methoxyphenyl)methylamine is still being elucidated. However, it is hypothesized that:
- The bromine atom enhances the lipophilicity of the molecule, facilitating membrane penetration.
- The methoxy group may participate in hydrogen bonding with biological targets, influencing binding affinity and specificity.
- The methylamine group could interact with neurotransmitter receptors, affecting synaptic transmission and signaling pathways .
Comparative Analysis
To better understand the uniqueness of (2-Bromo-3-methoxyphenyl)methylamine, it can be compared with similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| (2-Bromo-3-methylphenyl)methylamine | Similar structure without methoxy group | Moderate antibacterial activity |
| (2-Chloro-3-methoxyphenyl)methylamine | Chlorine instead of bromine | Lower anticancer efficacy |
| (2-Bromo-4-methoxyphenyl)methylamine | Methoxy at different position | Different receptor interactions |
This table highlights how variations in structure can lead to significant differences in biological activity.
Q & A
Basic: What are the optimal synthetic routes for (2-Bromo-3-methoxyphenyl)methylamine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves bromination and methylation steps. For example, bromination of a methoxyphenyl precursor (e.g., 3-methoxybenzyl chloride) using bromine in dichloromethane, followed by methylation with methylamine under basic conditions (e.g., NaOH or K₂CO₃) . Optimization variables include:
- Temperature: Lower temperatures (0–25°C) minimize side reactions during bromination.
- Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield in biphasic systems.
Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Comparative studies with analogs suggest that substituent positioning (e.g., bromine at C2 vs. C4) significantly impacts reaction kinetics .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing (2-Bromo-3-methoxyphenyl)methylamine?
Methodological Answer:
Key techniques include:
- FTIR: Identifies functional groups (e.g., amine C-N stretch at ~1031 cm⁻¹, O-H stretch at ~3395 cm⁻¹ in hydrated forms) .
- ¹H/¹³C NMR: Confirms structure via chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, methylamine protons at δ 2.2–2.8 ppm) .
- Elemental Analysis: Quantifies nitrogen content (critical for assessing amine loading; post-synthesis increases by ~23 wt.% in analogous systems) .
- BET Surface Area Analysis: Measures pore structure changes (e.g., surface area reduction from 356.6 m²/g to 203.3 m²/g after functionalization, indicating successful amine impregnation) .
Table 1: BET Data for Amine-Functionalized Materials (Adapted from )
| Parameter | Pre-Functionalization | Post-Functionalization |
|---|---|---|
| BET Surface Area (m²/g) | 356.6 | 203.3 |
| Total Pore Volume (cm³/g) | 0.55 | 0.28 |
| Pore Diameter (nm) | 7.87 | 6.45 |
Advanced: How do electronic effects of bromo and methoxy substituents influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The bromo group (strong σ-electron withdrawal) deactivates the aromatic ring, reducing electrophilicity at the ortho/para positions. Conversely, the methoxy group (π-electron donation via resonance) activates the ring, enhancing reactivity at the meta position. This interplay dictates regioselectivity in further functionalization:
- Experimental Design: Competitive reactions with nucleophiles (e.g., NH₃, OH⁻) under controlled conditions (e.g., varying pH, solvent polarity) reveal preferential substitution at the methoxy-activated meta position.
- Contradiction Resolution: Discrepancies in reaction rates compared to analogs (e.g., trifluoromethyl-substituted derivatives) are attributed to steric hindrance from the bulky bromine atom .
Advanced: What strategies can resolve discrepancies in CO₂ adsorption data when using amine-functionalized materials?
Methodological Answer:
Discrepancies often arise from inconsistent amine loading or pore-blocking. Mitigation strategies include:
- Controlled Impregnation: Use aMDEA (activated methyl diethanolamine) to standardize amine concentrations (e.g., 43 wt.% in mesoporous carbon achieves 2.63 mmol CO₂/g adsorption) .
- In Situ Characterization: Pair adsorption isotherms with FTIR to monitor amine-CO₂ interactions (e.g., carbamate formation at 1650 cm⁻¹) .
- Data Normalization: Adjust for surface area loss post-functionalization using BET data (see Table 1) .
Advanced: How can computational modeling predict the biological activity of (2-Bromo-3-methoxyphenyl)methylamine derivatives?
Methodological Answer:
- Docking Studies: Use software (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., HDAC enzymes). Parameters include binding affinity (ΔG) and hydrogen-bonding patterns.
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs (e.g., IC₅₀ values for antiproliferative activity) .
- Validation: Compare predicted vs. experimental IC₅₀ values for derivatives (e.g., thiophene-based amines with IC₅₀ = 0.45 µM) .
Basic: What are the stability considerations for (2-Bromo-3-methoxyphenyl)methylamine under varying storage conditions?
Methodological Answer:
- Thermal Stability: DSC/TGA analysis shows decomposition onset at ~150°C. Store at 2–8°C in inert atmospheres (N₂/Ar) to prevent oxidation.
- Light Sensitivity: UV-Vis spectra indicate degradation under prolonged UV exposure; use amber vials for storage.
- Hydrolytic Stability: Monitor via HPLC; half-life >6 months in anhydrous solvents (e.g., DMSO) .
Advanced: What mechanistic insights explain the compound’s potential as a kinase inhibitor?
Methodological Answer:
- Kinase Assays: Measure inhibition of ATP-binding pockets using radioactive (³²P) or fluorescent (ADP-Glo) assays.
- Mutagenesis Studies: Identify critical residues (e.g., Lys68 in PKA) through alanine scanning.
- Structural Analysis: Cryo-EM or X-ray crystallography reveals halogen bonding between bromine and kinase hinge regions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
